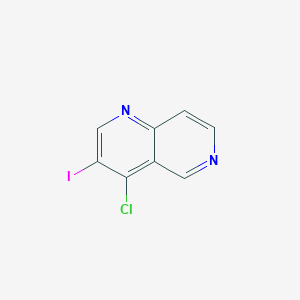

4-Chloro-3-iodo-1,6-naphthyridine

Description

BenchChem offers high-quality 4-Chloro-3-iodo-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodo-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodo-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-5-3-11-2-1-7(5)12-4-6(8)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGMJRUBTKJISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C(=CN=C21)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 4-Chloro-3-iodo-1,6-naphthyridine

This guide outlines a scalable, robust synthetic route for 4-Chloro-3-iodo-1,6-naphthyridine , a high-value scaffold in medicinal chemistry (particularly for kinase inhibitor development).[1] The protocol is designed for reproducibility and scalability, prioritizing process safety and intermediate purity.

Executive Summary

The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinolines and isoquinolines. The introduction of orthogonal functionalities—a chloro group at C4 and an iodo group at C3—enables precise, sequential cross-coupling reactions (e.g., Suzuki-Miyaura at C3,

Retrosynthetic Analysis

To ensure high regioselectivity, the synthesis disconnects the C4-Cl and C3-I bonds sequentially. The core is constructed via condensation and thermal cyclization, avoiding the ambiguity of lithiation strategies on the pre-formed naphthyridine ring.

Figure 1: Retrosynthetic strategy focusing on sequential functionalization of the Gould-Jacobs adduct.[1]

Detailed Synthetic Protocols

Step 1: Condensation (Formation of Enamine)

The synthesis begins with the condensation of 4-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). This step is thermodynamically driven by the elimination of ethanol.

-

Reagents: 4-Aminopyridine (1.0 eq), DEEM (1.1 eq).

-

Conditions: 120°C (neat) or 80°C (EtOH) for 2–4 hours.

Protocol:

-

Charge a round-bottom flask with 4-aminopyridine (100 mmol) and DEEM (110 mmol).

-

Heat the neat mixture to 120°C. Ethanol will evolve; use a Dean-Stark trap or open reflux to facilitate removal.[1]

-

Monitor by LCMS for the disappearance of 4-aminopyridine.

-

Cool to room temperature (RT). The product, diethyl (pyridin-4-ylaminomethylene)malonate , typically solidifies.[1]

-

Recrystallize from ethanol/hexanes if necessary, though crude is often sufficient for cyclization.

Step 2: Gould-Jacobs Cyclization

This is the critical ring-closing step.[1] High temperature is required to overcome the activation energy for the electrocyclic ring closure onto the electron-deficient pyridine ring.

-

Reagents: Enamine intermediate from Step 1.

-

Solvent: Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.[1]

-

Conditions: 250°C, 30–60 minutes.

Protocol:

-

Heat Dowtherm A (10 volumes relative to SM) to 250°C in a multi-neck flask equipped with a mechanical stirrer and air condenser.

-

Add the enamine intermediate portion-wise (solid addition) or as a hot solution to the refluxing solvent.[1] Caution: Vigorous boiling will occur due to ethanol evolution.[1]

-

Stir at 250°C for 45 minutes. The solution will darken.

-

Cool to ~80°C and dilute with hexanes or ethanol to precipitate the product.

-

Filter the solid, wash with hexanes, and dry.

-

Product: Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

Removal of the ester group at C3 is necessary to free the position for iodination.

-

Reagents: 10% NaOH (aq), then HCl.

-

Conditions: Reflux (Hydrolysis) -> Acidification -> Reflux in Quinoline (Decarboxylation).[1]

Protocol:

-

Suspend the ester in 10% NaOH (5 eq) and reflux for 4 hours until the solution becomes clear (formation of carboxylate salt).

-

Cool and acidify to pH 3–4 with conc. HCl. The carboxylic acid will precipitate. Filter and dry.[1][3][4]

-

Decarboxylation: Suspend the dry acid in Quinoline (or Dowtherm A) and heat to 220–240°C for 2 hours until

evolution ceases. -

Cool and pour into hexanes/ether. Filter the precipitate.[3][5]

-

Product: 1,6-Naphthyridin-4(1H)-one (often exists as the 4-hydroxy tautomer).[1]

Step 4: Regioselective Iodination

The 3-position of 1,6-naphthyridin-4-one is nucleophilic (beta to the enone system).[1] Electrophilic iodination proceeds smoothly here.

-

Reagents: N-Iodosuccinimide (NIS) or

/ -

Solvent: DMF or Acetic Acid.[1]

-

Conditions: 60–80°C, 2–6 hours.

Protocol:

-

Dissolve 1,6-naphthyridin-4(1H)-one (1.0 eq) in DMF (10 vol).

-

Add NIS (1.1 eq) portion-wise.[1]

-

Heat to 60°C and monitor by HPLC. The reaction is typically clean.

-

Pour the mixture into water/ice. The iodinated product will precipitate.

-

Filter, wash with water and cold methanol.

-

Product: 3-Iodo-1,6-naphthyridin-4(1H)-one.[1]

Step 5: Deoxychlorination

The final step converts the tautomeric hydroxy/oxo group to a chloride using standard Vilsmeier-Haack type conditions.

-

Reagents:

(Phosphorus Oxychloride).[1][6][7] -

Solvent: Neat (excess

). -

Conditions: Reflux (105°C), 2–4 hours.[1]

Protocol:

-

Place 3-iodo-1,6-naphthyridin-4(1H)-one in a dry flask under Argon.

-

Add

(5–10 volumes).[1] Optional: Add 1 drop of DMF as a catalyst. -

Reflux at 105°C for 3 hours. The solid will dissolve as the reaction proceeds.

-

Workup (Critical Safety): Remove excess

under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water mixture (maintain pH > 8 to prevent hydrolysis of the chloride). -

Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

-

Final Product: 4-Chloro-3-iodo-1,6-naphthyridine .

Process Logic & Workflow

Figure 2: Sequential process workflow for the synthesis.

Key Data & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Step 2 Yield | Typically 60–75% | If low, ensure temperature is >245°C; remove EtOH efficiently.[1] |

| Decarboxylation | Ensure pH is acidic before heating; incomplete hydrolysis of ester prevents this step. | |

| Iodination Regioselectivity | >95% C3 | C3 is electronically favored.[1] If C-iodination fails, check solvent dryness (DMF).[1] |

| Final Purity | >98% (HPLC) | The chloro-iodo product is stable but should be stored cold/dark.[1] |

| Appearance | Off-white to yellow solid | Darkening indicates decomposition; recrystallize from EtOH.[1] |

References

-

Gould-Jacobs Reaction Mechanism & Protocol

- BenchChem Application Notes. "Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis."

-

Source: [1]

-

General Naphthyridine Synthesis

-

Iodination of Naphthyridinones

-

Chlorination with POCl3

- Journal of Medicinal Chemistry. "Synthesis of 4-chloronaphthyridines as kinase inhibitors."

-

Source: [1]

-

Compound Verification

Sources

- 1. Methods of synthesizing substituted purine compounds - Patent US-11753433-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ablelab.eu [ablelab.eu]

- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medjpps.com [medjpps.com]

- 7. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gould-Jacobs Reaction [drugfuture.com]

An In-depth Technical Guide to the Structural Analysis of 4-Chloro-3-iodo-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-iodo-1,6-naphthyridine is a strategically substituted heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C3 and C4 positions of the 1,6-naphthyridine core offers a versatile platform for selective functionalization, enabling the synthesis of a diverse array of complex molecules. This guide provides a comprehensive analysis of the synthesis, structural elucidation, and chemical reactivity of 4-Chloro-3-iodo-1,6-naphthyridine. A plausible synthetic route is proposed, and a detailed examination of its spectroscopic characteristics, including predicted 1H and 13C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is presented. Furthermore, the differential reactivity of the carbon-chlorine and carbon-iodine bonds in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, is discussed. This document serves as a technical resource for researchers aiming to leverage the unique chemical properties of this versatile building block in drug discovery and development.

Introduction: The 1,6-Naphthyridine Core in Modern Chemistry

The 1,6-naphthyridine skeleton, a nitrogen-containing heterocyclic system, is a prominent structural motif in numerous biologically active compounds.[1][2] Its unique electronic and steric properties make it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties.[3][4] The strategic placement of substituents on the 1,6-naphthyridine ring system allows for the fine-tuning of its physicochemical and biological properties, making it an attractive target for synthetic chemists.

4-Chloro-3-iodo-1,6-naphthyridine, in particular, is a highly functionalized derivative that offers orthogonal reactivity. The distinct electronic nature of the chloro and iodo substituents allows for selective manipulation, providing a powerful tool for the construction of complex molecular architectures. This guide will delve into the synthesis, structural features, and reactivity of this promising molecule.

Proposed Synthesis of 4-Chloro-3-iodo-1,6-naphthyridine

A viable approach involves the Friedländer annulation, a classic method for the synthesis of quinolines and related heterocyclic systems. This can be followed by conversion of a hydroxyl or oxo group to the chloro substituent and subsequent direct iodination.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 1,6-Naphthyridin-4-ol

A potential starting point is the synthesis of a 1,6-naphthyridin-4-ol intermediate. This can be achieved through various published methods for constructing the 1,6-naphthyridine ring system.

Step 2: Chlorination of 1,6-Naphthyridin-4-ol to 4-Chloro-1,6-naphthyridine

The conversion of the hydroxyl group at the C4 position to a chloro group is a crucial step. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Protocol:

-

To a stirred solution of 1,6-naphthyridin-4-ol in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 4-Chloro-1,6-naphthyridine, is purified by column chromatography on silica gel.

-

Step 3: Iodination of 4-Chloro-1,6-naphthyridine to 4-Chloro-3-iodo-1,6-naphthyridine

The final step involves the regioselective iodination of the 4-chloro-1,6-naphthyridine intermediate. Direct iodination of electron-rich heterocyclic systems can be achieved using an iodinating agent, often in the presence of a catalyst or a directing group.

-

Protocol:

-

To a solution of 4-Chloro-1,6-naphthyridine in a suitable solvent (e.g., N,N-dimethylformamide or acetic acid), add an iodinating agent such as N-iodosuccinimide (NIS).

-

The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC.

-

The reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

The final product, 4-Chloro-3-iodo-1,6-naphthyridine, is purified by recrystallization or column chromatography.

-

Figure 1: Proposed synthetic pathway for 4-Chloro-3-iodo-1,6-naphthyridine.

Structural Elucidation: A Spectroscopic Approach

A thorough structural analysis is paramount to understanding the chemical behavior of 4-Chloro-3-iodo-1,6-naphthyridine. In the absence of published experimental data, we can predict the key spectroscopic features based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum of 4-Chloro-3-iodo-1,6-naphthyridine is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

-

H-2: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded, appearing as a singlet at a high chemical shift.

-

H-5: This proton is also adjacent to a nitrogen atom and will likely appear as a doublet.

-

H-7 and H-8: These protons will form a coupled system, likely appearing as doublets or multiplets, with their chemical shifts influenced by the adjacent nitrogen and the fused ring system.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will display eight signals corresponding to the eight carbon atoms of the naphthyridine ring. The carbons attached to the nitrogen atoms (C-2, C-5, C-8a, and C-4a) will be significantly downfield. The carbon bearing the iodine (C-3) will have its chemical shift influenced by the heavy atom effect, while the carbon attached to chlorine (C-4) will also be downfield.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | ~9.0 (s) | ~150 |

| C-3 | - | ~95 |

| C-4 | - | ~155 |

| C-4a | - | ~140 |

| C-5 | ~8.8 (d) | ~152 |

| C-7 | ~7.8 (dd) | ~125 |

| C-8 | ~8.5 (d) | ~135 |

| C-8a | - | ~145 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 4-Chloro-3-iodo-1,6-naphthyridine.

Figure 2: Predicted ¹H NMR assignments for 4-Chloro-3-iodo-1,6-naphthyridine.

Mass Spectrometry (MS)

The mass spectrum of 4-Chloro-3-iodo-1,6-naphthyridine will provide crucial information about its molecular weight and elemental composition. The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular formula C₈H₄ClIN₂.

A key feature of the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will result in two molecular ion peaks:

-

M⁺: Corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺: Corresponding to the molecule containing ³⁷Cl, with an intensity of approximately one-third of the M⁺ peak.

The fragmentation pattern will likely involve the loss of halogen atoms and cleavage of the naphthyridine ring.

X-ray Crystallography

While no crystal structure of 4-Chloro-3-iodo-1,6-naphthyridine has been reported, analysis of related structures suggests that the 1,6-naphthyridine ring system is essentially planar. The bond lengths and angles will be influenced by the hybridization of the atoms and the electronic effects of the substituents. The C-I bond is expected to be longer and weaker than the C-Cl bond, which has significant implications for the molecule's reactivity.

Chemical Reactivity and Synthetic Utility

The presence of two different halogen atoms at positions C3 and C4 makes 4-Chloro-3-iodo-1,6-naphthyridine a highly versatile building block for the synthesis of more complex molecules. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[5] This is primarily due to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition to the palladium catalyst.

Therefore, it is anticipated that the C3-iodo position of 4-Chloro-3-iodo-1,6-naphthyridine will be significantly more reactive in these transformations, allowing for the selective introduction of various substituents at this position while leaving the C4-chloro group intact for subsequent functionalization.

Figure 3: Regioselective reactivity in Pd-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions are favored on electron-deficient aromatic rings. The 1,6-naphthyridine ring system, with its two electron-withdrawing nitrogen atoms, is activated towards nucleophilic attack. The position of substitution in SNAr reactions is influenced by both the nature of the leaving group and the stability of the intermediate Meisenheimer complex.[6][7]

While iodine is a better leaving group than chlorine, the chloro substituent is more electron-withdrawing, which can better stabilize the negative charge in the Meisenheimer intermediate. The regioselectivity of SNAr reactions on 4-Chloro-3-iodo-1,6-naphthyridine will therefore depend on the specific nucleophile and reaction conditions. It is plausible that under certain conditions, selective substitution at the C4-chloro position could be achieved.

Conclusion

4-Chloro-3-iodo-1,6-naphthyridine represents a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique substitution pattern allows for predictable and selective functionalization, opening avenues for the creation of novel and complex molecular architectures. While experimental data on this specific compound is limited, this guide provides a robust framework for its synthesis, structural characterization, and strategic application in chemical synthesis, based on well-established principles of organic chemistry. Further experimental investigation into this promising molecule is warranted to fully unlock its synthetic potential.

References

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3895-3920. [Link]

- Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(1), 123-127.

-

PubChemLite. (n.d.). 4-chloro-3-iodo-1,6-naphthyridine (C8H4ClIN2). Retrieved from [Link]

- Saeed, A., & Abbas, N. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

-

Singh, R., Sharma, V. P., Kumar, R., Raj, M., & Gupta, T. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][8]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications, 54(10), 1234-1242.

- Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079.

-

Zhang, Y., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry, 89(15), 10912-10918. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Soliman, H. A., et al. (2014). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Der Pharma Chemica, 6(3), 394-410.

-

Nayek, P., Biswal, C., Maity, S., & Mal, P. (2025, September 4). Organic Halogenation using Inorganic Halides and Visible-Light Photocatalyst Perylenediimide. ChemRxiv. [Link]

-

Larionov, E., et al. (2012). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 77(1), 455-465. [Link]

-

Suzuki, H., et al. (2007). Novel synthesis of 7-fluoro-8-(trifluoromethyl)- 1H-1,6-naphthyridin-4-one derivatives: intermolecular cyclization of an N-silyl-1-azaallyl anion with perfluoroalkene and subsequent intramolecular skeletal transformation of the resulting pentasubstituted pyridines. The Journal of Organic Chemistry, 72(15), 5878-5881. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel synthesis of 7-fluoro-8-(trifluoromethyl)- 1H-1,6-naphthyridin-4-one derivatives: intermolecular cyclization of an N-silyl-1-azaallyl anion with perfluoroalkene and subsequent intramolecular skeletal transformation of the resulting pentasubstituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

InChI and SMILES notation for 4-Chloro-3-iodo-1,6-naphthyridine

Technical Whitepaper: Cheminformatics Profiling and Structural Encoding of 4-Chloro-3-iodo-1,6-naphthyridine

Executive Summary

The compound 4-Chloro-3-iodo-1,6-naphthyridine represents a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and anti-infective agents.[1] Its utility lies in the orthogonal reactivity of its halogen substituents: the 3-iodo position is primed for selective metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki), while the 4-chloro position serves as an electrophilic handle for nucleophilic aromatic substitution (

This guide provides a definitive structural analysis, establishing the correct IUPAC numbering, deriving unambiguous machine-readable identifiers (SMILES/InChI), and detailing a self-validating synthesis protocol.

Structural Anatomy & Numbering Logic

The 1,6-naphthyridine system consists of two fused pyridine rings.[2] Correct IUPAC numbering is critical for distinguishing this isomer from its six counterparts (e.g., 1,5- or 1,8-naphthyridine).[1]

-

Fusion System: The rings are fused at carbons 4a and 8a.[1]

-

Heteroatom Priority: Numbering commences at the nitrogen atom in the isoquinoline-like position (N1), proceeds counter-clockwise through the carbon bridge, and concludes at the second nitrogen (N6).[1]

Numbering Assignment:

-

Position 3: Iodine (I) – Adjacent to C4[1]

-

Position 4: Chlorine (Cl) – Adjacent to the bridgehead C4a[1]

Visualization: Structural Topology

The following diagram illustrates the atomic connectivity and numbering scheme used to derive the cheminformatic strings.

Figure 1: Connectivity graph of 4-Chloro-3-iodo-1,6-naphthyridine showing IUPAC numbering and substituent placement.[1]

SMILES Notation: Derivation & Validation

The Simplified Molecular Input Line Entry System (SMILES) encodes the structure into an ASCII string.[1] For database consistency, the Canonical SMILES is required.

Derivation Logic

-

Aromaticity: The naphthyridine core is fully aromatic.[1] Lowercase c and n are used.[1][6][7]

-

Start Point: Canonicalization algorithms typically prioritize the unique nitrogen N1.[1]

-

Traversal: n1cc(I)c(Cl)c2cnccc12[1]

Standardized Identifiers

| Identifier Type | Notation String |

| Canonical SMILES | Clc1c(I)cnc2cnccc12 (or Ic1cnc2cnccc2c1Cl) |

| Isomeric SMILES | Clc1c(I)cnc2cnccc12 (Stereochemistry not applicable) |

| Molecular Formula | |

| Monoisotopic Mass | 289.9108 Da |

Note: Different algorithms (OpenEye vs. RDKit) may select different starting atoms, but the topological graph remains identical.[1]

InChI & InChIKey: The Digital Fingerprint

The IUPAC International Chemical Identifier (InChI) provides a layered description of the molecule, independent of drawing conventions.[1]

InChI String Decomposition

String: InChI=1S/C8H4ClIN2/c9-8-5-3-11-2-1-7(5)12-4-6(8)10/h1-4H

-

Formula Layer: /C8H4ClIN2 (8 Carbons, 4 Hydrogens, 1 Chlorine, 1 Iodine, 2 Nitrogens)[1][8]

-

Connections Layer (/c): Encodes the skeleton.[1]

-

9-8-5...: The numbers here represent the canonical numbering internal to the InChI algorithm, not IUPAC.

-

This layer defines the fused ring system and the attachment points of Cl (9) and I (10).[1]

-

-

Hydrogen Layer (/h): /h1-4H indicates the location of the 4 aromatic protons.[1]

InChIKey

Key: XCGMJRUBTKJISR-UHFFFAOYSA-N[1][8]

-

Block 1 (Connectivity): XCGMJRUBTKJISR (Encodes the skeleton and connectivity).[1]

-

Block 2 (Isomerism): UHFFFAOYSA (Encodes stereochemistry/isotopics—Standard/Neutral).[1]

-

Block 3: N (Protonation status).[1]

Experimental Protocol: Synthesis & Validation

To ensure this guide serves practical application, we outline the primary synthetic route. The causality here is driven by the reactivity difference between the C-OH and C-H bonds.

Objective: Synthesize 4-Chloro-3-iodo-1,6-naphthyridine from 1,6-naphthyridin-4(1H)-one.

Mechanism & Causality[1]

-

Electrophilic Iodination: The C3 position is electron-rich due to the adjacent electron-donating enamine-like character of the 4-pyridone tautomer.[1] We introduce Iodine before chlorination to avoid competing reactions with the reactive C-Cl bond later.[1]

-

Deoxychlorination: Phosphorus oxychloride (

) converts the C4-carbonyl oxygen into a leaving group (dichlorophosphate), followed by nucleophilic attack by chloride.[1]

Workflow Diagram

Figure 2: Synthetic pathway prioritizing C3-functionalization prior to C4-chlorination.

Step-by-Step Protocol

-

Iodination (C3 Functionalization):

-

Chlorination (C4 Functionalization):

-

Suspend the 3-iodo intermediate in neat

(excess, acts as solvent and reagent).[1] -

Heat to 90°C for 3 hours. The suspension will clear as the chloro-imidate forms.[1]

-

Critical Safety Step: Quench by pouring slowly onto crushed ice/ammonia.[1]

hydrolysis is highly exothermic.[1] -

Extract with Dichloromethane (DCM).[1]

-

Validation:

NMR should show the loss of the NH proton and a downfield shift of the aromatic protons.[1]

-

Computational Validation (Python/RDKit)

Researchers should verify the identifiers locally before database submission.[1] The following Python protocol uses the RDKit library to validate the mapping between the name and the structure.

References

-

PubChem Compound Summary. (2025). 4-chloro-3-iodo-1,6-naphthyridine (CID 137952210).[1][8] National Center for Biotechnology Information.[1] [Link][1]

-

Lowe, J. A., et al. (2021).[1] 1,6-Naphthyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1034.[1] [Link][1]

-

IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[1] [Link]

Sources

- 1. ChemComp-KO3: [(1~{S},4~{S},5~{S})-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)pheny... - Yorodumi [pdbj.org]

- 2. mdpi.com [mdpi.com]

- 3. 1,6-Naphthyridine 46 | C28H37N5O5 | CID 5330153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,6-Naphthyridine 17 | C29H41N7O3 | CID 5330127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. CAS 17965-74-1: 1,6-Naphthyridine, 8-bromo- | CymitQuimica [cymitquimica.com]

- 7. 5-Chloro-8-iodo-1,6-naphthyridine | 107484-69-5 [sigmaaldrich.com]

- 8. PubChemLite - 4-chloro-3-iodo-1,6-naphthyridine (C8H4ClIN2) [pubchemlite.lcsb.uni.lu]

The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 1,6-Naphthyridine Cores

Foreword: The Enduring Appeal of the 1,6-Naphthyridine Nucleus in Modern Drug Discovery

The quest for novel therapeutic agents is a perpetual challenge in medicinal chemistry, demanding the exploration of diverse chemical spaces to identify scaffolds with promising biological activities. Among the myriad of heterocyclic systems, the 1,6-naphthyridine core has emerged as a "privileged structure," a testament to its remarkable versatility in binding to a wide array of biological targets.[1] This bicyclic aromatic system, composed of two fused pyridine rings, has been successfully incorporated into molecules targeting a spectrum of diseases, from cancers and viral infections to cardiovascular and neurological disorders.[2][3] Its rigid framework provides a well-defined orientation for substituent groups, facilitating precise interactions with protein binding sites, while the nitrogen atoms offer opportunities for hydrogen bonding and other key polar interactions. This guide provides an in-depth exploration of the discovery and synthesis of novel 1,6-naphthyridine scaffolds, offering both foundational knowledge and advanced, field-proven insights for researchers, scientists, and drug development professionals.

I. Strategic Approaches to the Synthesis of the 1,6-Naphthyridine Core

The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery. Fortunately, a variety of robust and adaptable methods have been developed for the construction of the 1,6-naphthyridine nucleus. This section will delve into two of the most powerful and widely employed strategies: the classical Friedländer annulation and modern multicomponent reactions.

The Friedländer Annulation: A Classic, Reimagined

The Friedländer synthesis, a reaction first reported in 1882, remains a cornerstone for the construction of quinoline and naphthyridine systems. The reaction, in its essence, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[3] For the synthesis of 1,6-naphthyridines, a substituted 4-aminonicotinaldehyde or a related ketone serves as the key starting material.[4]

Causality Behind the Experimental Choices: The choice of catalyst (acid or base) can significantly influence the reaction rate and, in some cases, the regioselectivity of the cyclization. Basic conditions, such as the use of potassium hydroxide or sodium ethoxide, facilitate the formation of an enolate from the active methylene compound, which then acts as the nucleophile. Conversely, acid catalysis activates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the enamine tautomer of the active methylene compound. The selection of reaction conditions, including solvent and temperature, is crucial for optimizing the yield and purity of the desired 1,6-naphthyridine derivative.

Self-Validating System: A key aspect of a robust protocol is its reproducibility. The Friedländer reaction, when performed with well-defined starting materials and controlled conditions, offers a high degree of predictability. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is a simple yet effective way to ensure the consumption of starting materials and the formation of the product, allowing for timely work-up and purification.

Detailed Experimental Protocol: Base-Catalyzed Friedländer Synthesis of a Model 1,6-Naphthyridine

This protocol provides a generalized procedure for the synthesis of a 2-substituted 1,6-naphthyridine.

Materials:

-

4-Aminonicotinaldehyde

-

Active methylene compound (e.g., acetone, ethyl acetoacetate, malononitrile)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminonicotinaldehyde (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add the active methylene compound (1.1 eq) followed by a catalytic amount of potassium hydroxide (0.2 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Add cold water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Mechanism of the Friedländer Annulation

The mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which ultimately lead to the formation of the fused pyridine ring. The following diagram illustrates the base-catalyzed pathway involving an initial aldol condensation.

Figure 2: Workflow for Multicomponent Synthesis of 1,6-Naphthyridines

II. The 1,6-Naphthyridine Scaffold in Action: Applications in Drug Discovery

The true value of a chemical scaffold is realized in its biological applications. The 1,6-naphthyridine core has proven to be a fertile ground for the discovery of potent and selective therapeutic agents. This section will highlight two key areas where this scaffold has made a significant impact: as kinase inhibitors for oncology and as antiviral agents.

Targeting Protein Kinases in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,6-naphthyridine scaffold has been extensively utilized in the design of potent kinase inhibitors. [5][6] Structure-Activity Relationship (SAR) Insights:

The development of 1,6-naphthyridinone derivatives as selective inhibitors of kinases like AXL and MET provides valuable SAR insights. [2][6]These studies have shown that specific substitution patterns on the naphthyridine ring are critical for achieving high potency and selectivity.

| Position | Substituent/Modification | Impact on Activity | Reference |

| N-1 | Alkyl groups with a terminal amino group | Essential for c-Met inhibition | [5] |

| C-5 | 4'-Carboxamide phenoxy group | Significantly improves potency | [5] |

| C-7 | Hydrophobic substituted benzyl group | Favorable for c-Met inhibition | [7] |

| C-8 | Amino substituent | Key for switching from antiviral to antitumor activity | [7] |

This table summarizes general SAR trends and should be considered as a guide for initial design strategies.

Combating Viral Infections

The 1,6-naphthyridine scaffold has also demonstrated significant promise in the development of antiviral agents, particularly against human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV). [8][9] Structure-Activity Relationship (SAR) Insights:

The discovery of 1,6-naphthyridines as potent and selective HCMV inhibitors has opened new avenues for antiviral drug development. [8]SAR studies have revealed that modifications to the substituents on the naphthyridine core can dramatically influence antiviral potency and selectivity. [10]Similarly, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase. [9]

| Scaffold Modification | Target Virus | Key SAR Findings | Reference |

|---|---|---|---|

| Amide substitutions at C-7 | HCMV | Optimization of the amine portion is critical for activity | [8] |

| Tetrahydro-1,6-naphthyridine core | HIV-1 | Targeting the LEDGF/p75-binding site on integrase | [9]|

This table provides a high-level overview of SAR for antiviral 1,6-naphthyridine derivatives.

III. Future Perspectives and Conclusion

The 1,6-naphthyridine scaffold continues to be a rich source of innovation in drug discovery. The development of novel, more efficient synthetic methodologies, such as those involving heteroaryl ditriflate intermediates for rapid diversification, will undoubtedly accelerate the exploration of this privileged chemical space. [11]Furthermore, the application of computational methods, including molecular docking and dynamics simulations, will play an increasingly important role in the rational design of next-generation 1,6-naphthyridine-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

-

Martínez-Alonso, M.; Castellano, J. M.; Fustero, S.; Soriano, E.; González-Bello, C. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals2021 , 14(11), 1109. [Link]

-

Zhang, Y.; et al. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry2024 , 265, 116090. [Link]

-

Li, J.; et al. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry2020 , 208, 112785. [Link]

-

Wikipedia contributors. Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Feitosa, M. L.; et al. Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry2007 , 72(2), 451-458. [Link]

-

Hosseini-Zare, M. S.; et al. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters2025 , 8, 1069-1079. [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Link]

-

Shaabani, A.; et al. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]

-

Kumar, A.; et al. Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances2023 , 13(28), 19349-19371. [Link]

-

Al-Mokhanam, A. A.; et al. One‐Pot Multicomponent Synthesis of Substituted 1,6‐Naphthyridine Derivatives Employing 4‐Aminocumarin. ChemistrySelect2023 , 8(33), e202302029. [Link]

-

Thompson, A. M.; et al. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry2022 , 87(15), 10025-10036. [Link]

-

Chan, L.; et al. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy2001 , 45(11), 3147-3151. [Link]

-

Wang, Y.; et al. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[1][12]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry2013 , 11(9), 1491-1501. [Link]

-

Wang, Y.; et al. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ... RSC Publishing. [Link]

-

Peese, K. M.; et al. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry2019 , 62(3), 1348-1361. [Link]

-

Trécourt, F.; et al. A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Journal of the Chemical Society, Perkin Transactions 11999 , 1137-1141. [Link]

-

Kumar, A.; et al. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry2023 , 21(35), 7045-7067. [Link]

-

Ghorbani-Choghamarani, A.; et al. Green Synthesis of Novel Naphthyridines Using Multicomponent Reactions of Isocyanates: Investigation of Biological Activity. Polycyclic Aromatic Compounds2023 , 43(6), 5546-5561. [Link]

-

Chan, L.; et al. Discovery of 1,6-naphthyridines as a novel class of potent and selective human cytomegalovirus inhibitors. Journal of Medicinal Chemistry1999 , 42(16), 3023-3025. [Link]

-

Teti, D. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

-

Ghosh, S.; et al. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega2021 , 6(35), 22967-22977. [Link]

-

Marco-Contelles, J. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Targets in Heterocyclic Systems2007 , 11, 212-246. [Link]

-

Graphviz. DOT Language. [Link]

-

The Coding Train. Graphviz tutorial. YouTube. [Link]

-

Ryan, D. Simple Graph - GraphViz Examples and Tutorial. [Link]

-

Kaddar, H.; et al. Preparation of 1,6-Naphthyridine-2,5(1H,6H)-diones. Journal of Heterocyclic Chemistry2008 , 45(5), 1331-1335. [Link]

-

Martínez-Alonso, M.; et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals2021 , 14(11), 1109. [Link]

-

Lin, C.-H.; et al. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances2025 , 15, 23456-23461. [Link]

-

Wróbel, M.; et al. Antimicrobial Activity of Naphthyridine Derivatives. Molecules2024 , 29(1), 22. [Link]

-

SlideShare. Antiviral SAR pharm chem group 6 final.pptx. [Link]pharm-chem-group-6-finalpptx)

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of 1,6-naphthyridines as a novel class of potent and selective human cytomegalovirus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. chemrevlett.com [chemrevlett.com]

Strategic Utilization of Halogenated Naphthyridines in Medicinal Chemistry

Topic: Halogenated Naphthyridines as Building Blocks in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary: The Privileged Scaffold

Naphthyridines (diazanaphthalenes) represent a class of "privileged structures" in drug discovery, serving as bioisosteres for quinolines and isoquinolines. Their ability to engage in specific hydrogen bonding networks—driven by the placement of the two nitrogen atoms—makes them invaluable in kinase inhibition (e.g., c-Met, PI3K) and antibacterial research (e.g., Gemifloxacin).

However, the utility of the naphthyridine core is contingent upon the strategic placement of functional handles . Halogenated naphthyridines are not merely intermediates; they are the primary "switchboards" that allow chemists to program regioselective functionalization. This guide details the electronic nuances, synthesis, and regiocontrolled manipulation of these critical building blocks.

Structural Landscape & Electronic Bias

The reactivity of halogenated naphthyridines is dictated by the interplay between the inductive electron-withdrawal of the nitrogen atoms and the specific halogen leaving group.

Isomer Reactivity Profiles

While six isomers exist, three dominate the pharmaceutical landscape. Understanding their electronic topography is prerequisite to synthesis.

| Isomer | Key Features | Primary Reactivity (Halogenated) |

| 1,8-Naphthyridine | High dipole; N1/N8 proximity creates a distinct chelation pocket. | C2/C7 (Alpha): Highly activated for SNAr due to para-like conjugation with N. C3/C4 (Beta): Require Pd-catalysis; resistant to nucleophilic attack. |

| 1,6-Naphthyridine | Asymmetric; distinct electronic environments for the two rings. | C2: High SNAr reactivity. C5: Moderate reactivity; often requires activation. |

| 1,5-Naphthyridine | Centrosymmetric; chemically equivalent positions until first substitution. | C2/C6: Equivalent highly reactive positions. Desymmetrization is a key synthetic challenge. |

The Halogen Hierarchy

The choice of halogen dictates the reaction pathway. This orthogonality is the basis for sequential functionalization.

-

Fluorine (F): The "Sniper" for SNAr. The strong C-F bond makes it poor for Pd-coupling, but the high electronegativity accelerates nucleophilic attack at the ipso carbon (Meisenheimer complex stabilization).

-

Chlorine (Cl): The "Workhorse." Balanced reactivity. Good for SNAr (if activated) and excellent for Pd-coupling (with modern ligands like Buchwald biaryls).

-

Bromine/Iodine (Br/I): The "Coupling Kings." Rapid oxidative addition makes them the first site of reaction in cross-couplings, often leaving Cl/F sites untouched.

Visualizing Reactivity Logic

The following diagram illustrates the decision matrix for functionalizing a generic di-halogenated 1,8-naphthyridine scaffold.

Caption: Reactivity divergence in 1,8-naphthyridines. Alpha positions favor nucleophilic substitution; Beta positions require transition metal catalysis.

Synthesis of the Core Building Block

The most robust method for generating chloronaphthyridines is the deoxychlorination of naphthyridinones. This approach is preferred over direct halogenation of the heterocycle, which often lacks regiocontrol.

Protocol: Synthesis of 2-Chloro-1,8-naphthyridine

Context: This reaction converts the lactam carbonyl into a chloro-imidate-like functionality. Safety Critical: The quenching of POCl3 is highly exothermic and generates HCl gas.

Reagents:

-

1,8-Naphthyridin-2(1H)-one (1.0 equiv)

-

Phosphorus oxychloride (POCl3) (Excess, solvent/reagent)[1]

-

N,N-Dimethylaniline (Catalytic, optional base)

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge 1,8-naphthyridin-2(1H)-one.

-

Addition: Carefully add POCl3 (approx. 5–10 mL per gram of substrate). Note: Perform in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (105–110 °C) for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The starting material spot (baseline) should disappear, replaced by a less polar UV-active spot.

-

Concentration: Allow to cool to RT. Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

-

Quench (CRITICAL): Pour the viscous residue slowly onto crushed ice/water (approx. 100g ice per 10mL POCl3 used) with vigorous stirring. Maintain temperature <10 °C.

-

Neutralization: Carefully adjust pH to ~7–8 using saturated NaHCO3 solution or 2N NaOH. Caution: Foaming.

-

Extraction: Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organics over MgSO4, filter, and concentrate. Recrystallize from Ethanol or purify via silica flash chromatography (Hexanes/EtOAc).

Regioselective Functionalization Strategies

The true power of these building blocks lies in "programmed" synthesis.

Scenario: The Mixed Halogen Switch

Consider 2-chloro-3-bromo-1,8-naphthyridine .

-

Objective: Install two different aryl groups.

-

Strategy: Exploit the rate difference in oxidative addition (C-Br > C-Cl).

Reaction 1: Site-Selective Suzuki Coupling (C3 Position) Pd(0) inserts into the C-Br bond significantly faster than the C-Cl bond.

-

Conditions: Ar-B(OH)2 (1.0 equiv), Pd(PPh3)4 (5 mol%), Na2CO3, DME/H2O, 80 °C.

-

Outcome: The C3-aryl product is formed exclusively, leaving the C2-Cl intact.

Reaction 2: Subsequent Functionalization (C2 Position) The remaining C2-Cl is now available for:

-

Option A (SNAr): Reaction with amines/alkoxides (requires heat/acid catalysis).

-

Option B (Suzuki #2): Reaction with a second boronic acid using a more active catalyst (e.g., Pd2(dba)3 / XPhos).

Data: Regioselectivity Trends

The following table summarizes observed selectivity in competitive coupling environments.

| Substrate | Conditions | Major Product Site | Mechanistic Driver |

| 2,7-Dichloro-1,8-naphthyridine | SNAr (Amines) | C2 (or C7) | Inductive effect of N1/N8; formation of Meisenheimer complex. |

| 2,7-Dichloro-1,8-naphthyridine | Suzuki (Deficient Ligand) | No Reaction / Mono | C-Cl bond is sluggish without electron-rich phosphines. |

| 2-Chloro-3-iodo-1,8-naphthyridine | Negishi Coupling | C3 (Iodo) | Bond Dissociation Energy (C-I < C-Cl). |

| 2-Fluoro-3-bromo-1,8-naphthyridine | SNAr (Alkoxide) | C2 (Fluoro) | Electronegativity of F stabilizes the transition state. |

Experimental Workflow: Regioselective Suzuki

This workflow visualizes the logic for a sequential coupling on a di-halogenated core.

Caption: Sequential functionalization workflow exploiting halogen reactivity differentials (Br > Cl).

References

-

Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7), 637–669.

-

Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 35(2), 215-223.

-

Goon, S., et al. (2014). Regioselective Synthesis of Functionalized [1,8]Naphthyridines. European Journal of Chemistry, 5(3), 475-480.

-

Schlosser, M. (2005). C-H activation and site-selective functionalization of pyridines and naphthyridines. Angewandte Chemie International Edition, 44(3), 376-393.

Sources

Methodological & Application

The Strategic Application of 4-Chloro-3-iodo-1,6-naphthyridine in the Synthesis of Kinase Inhibitors: A Technical Guide

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth understanding of the synthesis and application of the versatile building block, 4-Chloro-3-iodo-1,6-naphthyridine, in the discovery of novel kinase inhibitors. The unique structural and electronic properties of this intermediate offer a powerful platform for the strategic and selective introduction of diverse chemical moieties, enabling the rapid generation of focused compound libraries for screening against a wide range of kinase targets.

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting enzymes such as c-Met, CDK5, and others.[1][2] The strategic placement of a chloro and an iodo group at the 4 and 3 positions, respectively, allows for orthogonal and regioselective functionalization through a variety of modern cross-coupling reactions. This guide will detail the synthesis of this key intermediate and provide field-proven protocols for its application in the synthesis of potential kinase inhibitors.

I. Synthesis of 4-Chloro-3-iodo-1,6-naphthyridine

The synthesis of 4-Chloro-3-iodo-1,6-naphthyridine can be efficiently achieved from a suitable amino-chloro-naphthyridine precursor via a Sandmeyer-type reaction. This classic transformation provides a reliable method for the introduction of an iodine atom onto the heterocyclic core.

Figure 1: Proposed synthetic route to 4-Chloro-3-iodo-1,6-naphthyridine.

Protocol 1: Synthesis of 4-Chloro-3-iodo-1,6-naphthyridine

Materials:

-

4-Chloro-1,6-naphthyridin-3-amine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), concentrated

-

Potassium iodide (KI)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: In a round-bottom flask cooled in an ice-water bath (0-5 °C), dissolve 4-Chloro-1,6-naphthyridin-3-amine (1.0 eq) in a minimal amount of concentrated sulfuric acid. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 30 minutes. The formation of the diazonium salt is a critical step in this synthesis.[3][4][5]

-

Iodination: In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. Allow the reaction to stir at room temperature for 2 hours.

-

Work-up: Extract the reaction mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure 4-Chloro-3-iodo-1,6-naphthyridine.

II. Application in Kinase Inhibitor Synthesis: Regioselective Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds in 4-Chloro-3-iodo-1,6-naphthyridine is the cornerstone of its utility in combinatorial chemistry and the synthesis of kinase inhibitor libraries. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the C3 position.

Figure 2: Selective functionalization of 4-Chloro-3-iodo-1,6-naphthyridine.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the C3 position.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C3-Position

Materials:

-

4-Chloro-3-iodo-1,6-naphthyridine

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a microwave vial, add 4-Chloro-3-iodo-1,6-naphthyridine (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Evacuate and backfill the vial with argon three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, heat at 80-90 °C under conventional heating for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

| Catalyst/Ligand System | Base | Solvent System | Temperature (°C) | Typical Yields (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-120 | 70-95 | [6] |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90-100 | 65-90 | [7] |

| SPhos Pd G2 | K₃PO₄ | Toluene or Dioxane | 80-110 | 80-98 | [8] |

Table 1: Recommended conditions for Suzuki-Miyaura coupling.

B. Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable handles for further transformations or as key pharmacophoric elements.

Protocol 3: Selective Sonogashira Coupling at the C3-Position

Materials:

-

4-Chloro-3-iodo-1,6-naphthyridine

-

Terminal alkyne (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a Schlenk flask, add 4-Chloro-3-iodo-1,6-naphthyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Evacuate and backfill the flask with argon.

-

Add degassed THF or DMF, followed by the terminal alkyne (1.5 eq) and the amine base (e.g., TEA, 3.0 eq).

-

Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor by TLC or LC-MS.[9][10]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | TEA or DIPEA | THF or DMF | rt - 50 | 75-95 | [11] |

| PdCl₂(MeCN)₂ / XPhos | Cs₂CO₃ | Dioxane | 60-80 | 80-98 | [12] |

Table 2: Recommended conditions for Sonogashira coupling.

C. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the C3 position, a common feature in many kinase inhibitors.

Protocol 4: Selective Buchwald-Hartwig Amination at the C3-Position

Materials:

-

4-Chloro-3-iodo-1,6-naphthyridine

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos or BrettPhos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Toluene or 1,4-Dioxane

Procedure:

-

To a glovebox or Schlenk flask, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).

-

Add the 4-Chloro-3-iodo-1,6-naphthyridine (1.0 eq) and the amine (1.2 eq).

-

Add degassed toluene or dioxane.

-

Seal the vessel and heat the reaction to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.[13][14]

-

After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and wash with brine.

-

Dry, concentrate, and purify the product by column chromatography.

| Ligand | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |

| Xantphos | Cs₂CO₃ | Dioxane | 90-110 | 70-90 | [15] |

| BrettPhos | NaOtBu | Toluene | 80-100 | 75-95 | [16] |

| RuPhos | K₃PO₄ | t-BuOH | 80-100 | 70-90 | [17] |

Table 3: Recommended conditions for Buchwald-Hartwig amination.

III. Subsequent Functionalization at the C4-Position

Following the selective functionalization at the C3 position, the remaining chloro group at the C4 position can be targeted for further diversification. This typically requires more forcing reaction conditions or a more nucleophilic reagent, often via a nucleophilic aromatic substitution (SNAr) mechanism.

Figure 3: Subsequent functionalization at the C4 position.

This sequential functionalization strategy allows for the creation of a diverse library of 3,4-disubstituted 1,6-naphthyridines, which are ideal candidates for screening in kinase inhibitor discovery programs.

IV. Conclusion

4-Chloro-3-iodo-1,6-naphthyridine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its key advantage lies in the differential reactivity of its two halogen substituents, enabling a predictable and regioselective approach to the synthesis of complex molecules. The protocols outlined in this guide provide a robust starting point for the synthesis and application of this important intermediate, empowering researchers to efficiently explore new chemical space in the ongoing quest for more effective and selective kinase inhibitors.

V. References

-

Malojcic, G.; Daniels, M. H.; Williams, B. D.; Yu, M.; Ledeboer, M. W.; Harmange, J. P.; Wang, J. L. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][1][18]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.

-

Singh, R., Sharma, V. P., Kumar, R., Raj, M., & Gupta, T. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][1][18]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications.

-

Wikipedia. (n.d.). Sandmeyer reaction.

-

Benchchem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

-

Request PDF. (2025). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461.

-

PubChemLite. (n.d.). 4-chloro-3-iodo-1,6-naphthyridine (C8H4ClIN2).

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

-

SynArchive. (n.d.). Sandmeyer Reaction.

-

PMC. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

-

the University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

-

ScienceDirect. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts.

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination - Wordpress.

-

MDPI. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.

-

BYJU'S. (2019). Sandmeyer Reaction Mechanism.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

-

Wikipedia. (n.d.). Sonogashira coupling.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

-

ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

-

BLDpharm. (n.d.). 2208092-49-1|4-Chloro-3-iodo-1,6-naphthyridine.

-

ResearchGate. (n.d.). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.

-

Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.

-

Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst.

-

ResearchGate. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.

-

PMC - NIH. (n.d.). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents.

-

Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst.

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Iodine-catalyzed synthesis of dibenzo[b,h][1][18]naphthyridine-11-carboxamides via a domino reaction involving double elimination of hydrogen bromide.

-

Thieme. (n.d.). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling.

-

PubMed. (n.d.). Scaffold-based design of kinase inhibitors for cancer therapy.

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with...

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure.

-

Google Patents. (n.d.). EP3303348B1 - Naphthyridine compounds as jak kinase inhibitors.

-

(n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.

-

Semantic Scholar. (2021). Research Article A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Deri.

-

PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

-

ChemRxiv. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

-

ACS Publications. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry.

-

DukeSpace. (n.d.). Selective Aminofunctionalization of 1,3-Dienes and Aryl Cyclopropanes Enabled by Copper Catalysis.

-

Benchchem. (2025). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications.

-

Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

-

ResearchGate. (n.d.). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature.

-

Request PDF. (n.d.). Selective Monofunctionalization Enabled by Reaction History‐Dependent Communication in Catalytic Rotaxanes.

-

PubMed. (2023). meta-Selective C-H Functionalization of Pyridines.

-

PMC. (2025). Defluorinative functionalization approach led by difluoromethyl anion chemistry.

-

PMC. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

Sources

- 1. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

- 12. arodes.hes-so.ch [arodes.hes-so.ch]

- 13. research.rug.nl [research.rug.nl]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 4-Chloro-3-iodo-1,6-naphthyridine

Welcome to the technical support center for the multi-step synthesis of 4-Chloro-3-iodo-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic sequence. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a successful synthesis.

Introduction to the Synthesis

The synthesis of 4-Chloro-3-iodo-1,6-naphthyridine is a multi-step process that requires careful control of reaction conditions and purification techniques. The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, and the introduction of chloro and iodo substituents provides valuable handles for further functionalization, such as cross-coupling reactions. The synthetic route outlined here proceeds through three key stages:

-

Formation of the 1,6-Naphthyridine Core: Synthesis of 4-hydroxy-1,6-naphthyridine.

-

Chlorination: Conversion of 4-hydroxy-1,6-naphthyridine to 4-chloro-1,6-naphthyridine.

-

Iodination: Regioselective iodination of 4-chloro-1,6-naphthyridine to yield the final product.

Each of these steps presents unique challenges that will be addressed in detail.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for 4-Chloro-3-iodo-1,6-naphthyridine.

Step 1: Synthesis of 4-Hydroxy-1,6-naphthyridine

The initial step involves the construction of the 1,6-naphthyridine scaffold, typically yielding a 4-hydroxy substituted intermediate. A common method is the Gould-Jacobs reaction or similar cyclization strategies starting from substituted pyridines.

Frequently Asked Questions (FAQs) - Step 1

Q1: My cyclization reaction to form 4-hydroxy-1,6-naphthyridine is giving a low yield. What are the potential causes?

A1: Low yields in the formation of the 1,6-naphthyridine core can stem from several factors:

-

Purity of Starting Materials: Ensure your starting pyridine derivatives are pure. Impurities can interfere with the reaction.

-

Reaction Temperature: The cyclization step is often high-temperature sensitive. Ensure your reaction is reaching and maintaining the required temperature for the cyclization to occur efficiently.

-

Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require a longer duration than initially anticipated.

-

Side Reactions: Depending on the specific precursors, side reactions such as polymerization or decomposition can occur at high temperatures. A gradual increase in temperature might be beneficial.

Experimental Protocol: Synthesis of 4-Hydroxy-1,6-naphthyridine (General Procedure)

-

Combine the appropriate aminopyridine precursor with a suitable cyclizing agent (e.g., diethyl malonate) in a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C) to facilitate the initial condensation and subsequent cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the crude product.

-

Filter the precipitate and wash it with the non-polar solvent to remove the high-boiling point solvent.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Chlorination of 4-Hydroxy-1,6-naphthyridine

This step involves the conversion of the hydroxyl group at the 4-position to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is often challenging due to the harsh conditions and the reactivity of the product.

Troubleshooting Guide - Step 2

| Problem | Potential Cause(s) | Troubleshooting Suggestions |

| Incomplete conversion to 4-chloro-1,6-naphthyridine. | 1. Insufficient reaction time or temperature. 2. Degradation of POCl₃ due to moisture. | 1. Increase reflux time and monitor by TLC. 2. Use freshly distilled POCl₃ and ensure all glassware is scrupulously dry. |

| Product hydrolyzes back to the starting material during workup. | The 4-chloro-1,6-naphthyridine is highly susceptible to nucleophilic attack by water, especially under basic or neutral conditions.[1] | 1. After removing excess POCl₃ under reduced pressure, quench the reaction mixture by pouring it onto crushed ice and then immediately extract with an organic solvent like dichloromethane or ethyl acetate. 2. Avoid using aqueous bases for neutralization if possible. If neutralization is necessary, use a weak base like sodium bicarbonate solution cautiously at low temperatures.[2] |

| Formation of dark, tarry byproducts. | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. | 1. Reflux gently and avoid excessive heating. 2. Ensure the 4-hydroxy-1,6-naphthyridine is of high purity. |

| Difficulty in removing excess POCl₃. | POCl₃ has a relatively high boiling point (105.8 °C). | Use a rotary evaporator connected to a vacuum pump with a cold trap to efficiently remove the excess reagent.[2] |

Experimental Protocol: Synthesis of 4-Chloro-1,6-naphthyridine

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, add 4-hydroxy-1,6-naphthyridine.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).

-

Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice.